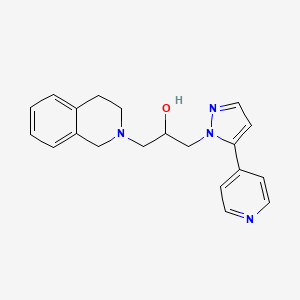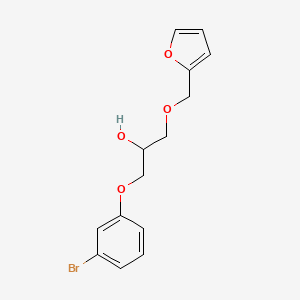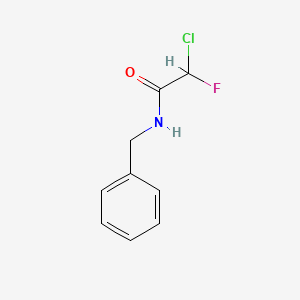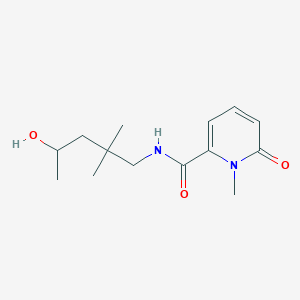![molecular formula C16H29NO3 B6636865 N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide, commonly known as OXA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OXA belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential in treating various medical conditions.
Mécanisme D'action
OXA works by inhibiting N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide, which is responsible for breaking down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which bind to cannabinoid receptors in the body and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of OXA are primarily related to its inhibition of N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide. This inhibition leads to an increase in the levels of endocannabinoids, which bind to cannabinoid receptors in the body and produce analgesic and anti-inflammatory effects. Additionally, OXA has been shown to have anti-oxidant and anti-tumor effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of OXA for lab experiments is its specificity for N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide inhibition. This allows researchers to study the effects of endocannabinoids on various physiological processes without the confounding effects of other compounds. However, one limitation of OXA is its relatively low potency compared to other N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide inhibitors, which may require higher doses for effective inhibition.
Orientations Futures
There are several future directions for research on OXA. One area of interest is its potential in the treatment of pain and inflammation. Additionally, OXA has been shown to have anti-tumor effects in preclinical studies, suggesting its potential in cancer therapy. Further research is needed to fully understand the therapeutic potential of OXA and its mechanism of action.
Méthodes De Synthèse
The synthesis of OXA involves the reaction of 4-bromomethyl-2-oxanone with 2-(2-hydroxy-1-methylcyclohexyl)propanoic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography and recrystallization steps.
Applications De Recherche Scientifique
OXA has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of pain and inflammation. OXA has been shown to inhibit N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide, which is an enzyme that breaks down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have analgesic and anti-inflammatory effects.
Propriétés
IUPAC Name |
N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-12(13-6-9-20-10-7-13)15(19)17-11-16(2)8-4-3-5-14(16)18/h12-14,18H,3-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONZIWMMBPMMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)C(=O)NCC2(CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)


![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)

![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)

![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)